molecular formula C12H13ClFNO3 B6663920 2-(4-Chloro-3-fluorophenyl)-2-(2-methylpropanoylamino)acetic acid

2-(4-Chloro-3-fluorophenyl)-2-(2-methylpropanoylamino)acetic acid

Cat. No.: B6663920
M. Wt: 273.69 g/mol
InChI Key: XKLHZDOAQPNJRA-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-fluorophenyl)-2-(2-methylpropanoylamino)acetic acid is an organic compound that belongs to the class of phenylacetic acids This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, as well as an amide group attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-fluorophenyl)-2-(2-methylpropanoylamino)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-fluoroaniline and 2-methylpropanoic acid.

    Formation of Amide: The 4-chloro-3-fluoroaniline is reacted with 2-methylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding amide.

    Acylation: The amide is then acylated with chloroacetic acid in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-fluorophenyl)-2-(2-methylpropanoylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(4-Chloro-3-fluorophenyl)-2-(2-methylpropanoylamino)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluorophenyl)-2-(2-methylpropanoylamino)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-2-(2-methylpropanoylamino)acetic acid: Lacks the fluoro substituent.

    2-(3-Fluorophenyl)-2-(2-methylpropanoylamino)acetic acid: Lacks the chloro substituent.

    2-(4-Chloro-3-fluorophenyl)-2-(2-ethylpropanoylamino)acetic acid: Has an ethyl group instead of a methyl group.

Uniqueness

2-(4-Chloro-3-fluorophenyl)-2-(2-methylpropanoylamino)acetic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents and the amide group provides distinct properties that differentiate it from similar compounds.

Properties

IUPAC Name

2-(4-chloro-3-fluorophenyl)-2-(2-methylpropanoylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO3/c1-6(2)11(16)15-10(12(17)18)7-3-4-8(13)9(14)5-7/h3-6,10H,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLHZDOAQPNJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C1=CC(=C(C=C1)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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